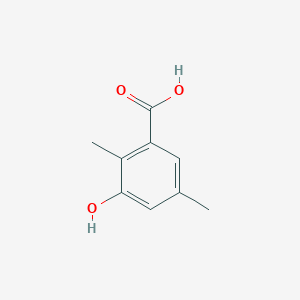

3-Hydroxy-2,5-dimethylbenzoic acid

Description

The exact mass of the compound 2,5-Dimethyl-3-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-2,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWYDGRWPNEWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295963 | |

| Record name | 2,5-Dimethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27023-06-9 | |

| Record name | 3-Hydroxy-2,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27023-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 106546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027023069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27023-06-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-2,5-dimethylbenzoic Acid: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2,5-dimethylbenzoic acid (CAS No. 27023-06-9), a substituted aromatic carboxylic acid.[1][2] As a member of the hydroxybenzoic acid family, this compound holds potential for applications in medicinal chemistry and materials science, stemming from the diverse biological activities associated with this class of molecules, including antioxidant, antimicrobial, and cytotoxic properties.[3][4][5] This document details the molecular structure of this compound, elucidated through an analysis of predicted and comparative spectroscopic data. A robust, field-proven synthetic protocol via the Kolbe-Schmitt reaction of 2,5-dimethylphenol is presented, offering a reliable method for its preparation. Furthermore, this guide explores the potential biological activities and applications of the title compound, drawing insights from the established properties of structurally related isomers and providing a forward-looking perspective for future research and development.

Introduction: The Significance of Substituted Hydroxybenzoic Acids

Hydroxybenzoic acids and their derivatives are a ubiquitous class of phenolic compounds found throughout nature and are pivotal intermediates in organic synthesis.[4] Their inherent biological activities, which include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, have positioned them as a focal point in drug discovery and development.[3][4][5] The specific substitution pattern on the benzene ring profoundly influences the molecule's physicochemical properties and biological efficacy. This compound, with its unique arrangement of hydroxyl, carboxyl, and methyl functional groups, presents an intriguing candidate for investigation. This guide aims to provide a detailed technical resource for researchers, elucidating the molecular characteristics and synthetic accessibility of this compound, thereby facilitating its exploration in various scientific disciplines.

Molecular Structure Elucidation

Core Structure and Functional Groups

This compound possesses a benzene ring substituted with a carboxyl group (-COOH) at position 1, a hydroxyl group (-OH) at position 3, and two methyl groups (-CH₃) at positions 2 and 5.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 27023-06-9 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Pink to orange solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Signature (Predicted and Comparative Analysis)

The proton NMR spectrum is expected to reveal the distinct electronic environments of the protons. Based on the structure, the following peaks are predicted:

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons at C4 and C6. The proton at C6, being ortho to the electron-withdrawing carboxyl group, is expected to appear further downfield than the proton at C4.

-

Methyl Protons: Two singlets in the aliphatic region (δ 2.0-2.5 ppm) are predicted for the two non-equivalent methyl groups at C2 and C5.

-

Hydroxyl and Carboxyl Protons: Two broad singlets, corresponding to the hydroxyl and carboxyl protons, are expected. Their chemical shifts will be concentration-dependent and can be confirmed by D₂O exchange.

The carbon NMR spectrum will provide insights into the carbon skeleton. Nine distinct carbon signals are expected:

-

Carbonyl Carbon: A peak in the downfield region (δ 165-175 ppm) corresponding to the carboxylic acid carbon.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C1, C3) will be the most deshielded.

-

Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm) for the two methyl carbons.

The IR spectrum will confirm the presence of the key functional groups:

-

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. A sharper O-H stretch for the phenolic hydroxyl group is also expected around 3200-3600 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl group of the aromatic carboxylic acid.

-

C-O Stretching: Bands in the region of 1210-1320 cm⁻¹ will correspond to the C-O stretching of the carboxylic acid and the phenol.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 166. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (-OH, m/z 149) and the loss of a carboxyl group (-COOH, m/z 121).

Chemical Synthesis: A Validated Protocol

The synthesis of this compound can be reliably achieved through the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.[6][7] This process involves the reaction of the corresponding phenoxide with carbon dioxide under pressure. The following protocol is a self-validating system, adapted from established procedures for similar phenolic substrates.

Reaction Principle: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide ion to carbon dioxide. The phenoxide is generated in situ by treating the phenol with a strong base, typically a metal hydroxide. The regioselectivity of the carboxylation is influenced by the choice of the counter-ion and reaction conditions.

Caption: Workflow for the synthesis of this compound via the Kolbe-Schmitt reaction.

Step-by-Step Experimental Protocol

Materials:

-

2,5-Dimethylphenol

-

Potassium Hydroxide (KOH)

-

Carbon Dioxide (gas)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Methanol

-

Deionized water

-

High-pressure autoclave

-

Standard laboratory glassware

Procedure:

-

Phenoxide Formation: In a round-bottom flask, dissolve 2,5-dimethylphenol in a minimal amount of methanol. Add an equimolar amount of potassium hydroxide dissolved in a small amount of water.

-

Drying: Remove the solvent and water under reduced pressure to obtain the dry potassium 2,5-dimethylphenoxide salt. It is crucial for the success of the reaction that the phenoxide is anhydrous.

-

Carboxylation: Transfer the dried phenoxide salt to a high-pressure autoclave. Seal the autoclave and heat to 150-180 °C. Pressurize the vessel with carbon dioxide to 100-120 atm. Maintain these conditions with stirring for 4-6 hours.

-

Work-up: After cooling the reactor to room temperature and carefully venting the excess CO₂, dissolve the solid product in hot water.

-

Acidification: While stirring, slowly add concentrated sulfuric acid to the aqueous solution until the pH is acidic (pH ~2), which will precipitate the crude this compound.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods described in Section 2, as well as by melting point determination.

Potential Biological Activities and Applications

While specific biological data for this compound is limited in the current literature, the broader class of hydroxybenzoic acids exhibits a range of activities that suggest potential applications for this molecule.

Antimicrobial Activity

Many hydroxybenzoic acid derivatives have demonstrated significant antimicrobial properties against a spectrum of bacteria and fungi.[3][5] The presence of the hydroxyl and carboxyl groups is often crucial for this activity. It is plausible that this compound could exhibit similar properties. Further investigation, including the determination of Minimum Inhibitory Concentrations (MICs) against various pathogenic strains, is warranted.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities, acting as free radical scavengers. The hydroxyl group on the aromatic ring is key to this activity. The antioxidant potential of this compound could be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to determine its IC₅₀ value.

Cytotoxic and Anti-cancer Potential

Certain hydroxybenzoic acids have been shown to exhibit cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis. The cytotoxic potential of this compound could be a promising area of research, particularly in identifying its effects on different cancer cell lines and elucidating the underlying molecular pathways.

Future Directions and Conclusion

This compound represents a molecule of interest within the broader family of biologically active hydroxybenzoic acids. This guide has provided a comprehensive overview of its molecular structure, a reliable synthetic protocol, and an exploration of its potential applications based on the known properties of related compounds.

Future research should focus on:

-

Definitive Spectroscopic Characterization: Obtaining and publishing the complete ¹H NMR, ¹³C NMR, IR, and mass spectra of the pure compound.

-

Biological Screening: A thorough investigation of its antimicrobial, antioxidant, and cytotoxic activities, including the determination of quantitative metrics such as MIC and IC₅₀ values.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities.

-

Derivative Synthesis: Exploring the synthesis of derivatives to establish structure-activity relationships (SAR) and potentially enhance its biological efficacy.

References

-

PubChem. 2,5-Dimethylbenzoic acid. [Link]

-

Khadem, S., & Marles, R. J. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985–8005. [Link]

-

Gaszton-Gombos, D., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107. [Link]

- Srinivasulu, C., et al. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Biomedicine & Pharmacotherapy, 108, 547-557.

- Google Patents. Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

- Google Patents.

-

Wikipedia. Kolbe–Schmitt reaction. [Link]

-

S. Michael Stewart. (2018, August 22). Kolbe-Schmitt Reaction [Video]. YouTube. [Link]

- Heleno, S. A., Martins, A., Queiroz, M. J. R., & Ferreira, I. C. (2015). Bioactivity of phenolic acids: A review on the antioxidant and antimicrobial properties of sub-classes, stilbenes, and ingredients from the food industry. Food Chemistry, 173, 700-711.

-

PubChem. 2,5-Dimethylphenol. [Link]

-

BYJU'S. Kolbe Reaction Mechanism. [Link]

- Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Based Pharmaceuticals, 1(1), 1-10.

- Google Patents. Process for production of hydroxybenzoic acids.

- Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.

- López-Lázaro, M. (2009). Distribution and biological activities of the flavonoid luteolin. Mini reviews in medicinal chemistry, 9(1), 31–59.

-

Tseng, T. H., Tsheng, Y. M., & Lee, Y. J. (2001). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Toxicology, 161(3), 179–187. [Link]

-

NIST. Benzoic acid, 2,5-dimethyl-. [Link]

- Google Patents. Process of production of 2,5-dimethylphenol.

-

Ozturkel Kabakas, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Journal of Cellular and Molecular Biology, 2(1), 1-8. [Link]

- Chothiphirat, A., et al. (2019). Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. Journal of Pharmacy & Pharmacognosy Research, 7(4), 266-277.

-

Nakagawa, Y., & Moldéus, P. (1998). Mechanism of P-Hydroxybenzoate Ester-Induced Mitochondrial Dysfunction and Cytotoxicity in Isolated Rat Hepatocytes. Biochemical Pharmacology, 55(11), 1907-1914. [Link]

-

Džambić, A., et al. (2020). Evaluation of Antioxidative, Antimicrobial and Cytotoxic Activity of the Synthetized Arylmethylenbis (3-Hydroxy-5,5-Dimethyl-2-Cyclohexen-1-One) Derivatives. European Chemical Bulletin, 9(9), 285-290. [Link]

-

Öztürk, S., et al. (2022). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Tropical Journal of Pharmaceutical Research, 21(5), 981-986. [Link]

-

Wube, A. A., et al. (2019). Hydroxygenkwanin Improves the Efficacy of Cytotoxic Drugs in ABCG2-Overexpressing Multidrug-Resistant Cancer Cells. Molecules, 24(18), 3322. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

Introduction: The Analytical Imperative for 3-Hydroxy-2,5-dimethylbenzoic Acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2,5-dimethylbenzoic Acid

This compound (CAS 27023-06-9), a substituted aromatic carboxylic acid, presents a unique analytical challenge.[1] While its molecular structure is defined, comprehensive, publicly available spectroscopic datasets (NMR, IR, MS) are notably scarce. This guide is designed for researchers, scientists, and drug development professionals who may encounter this molecule or its analogues. Instead of merely presenting data, we will adopt a predictive and pedagogical approach. By leveraging established principles of spectroscopy and drawing comparisons with structurally similar isomers, we will construct a robust analytical framework. This document will not only predict the spectral characteristics of this compound but will also explain the underlying chemical principles, thereby equipping the scientist with the tools to identify and characterize this compound with confidence.

Our methodology is grounded in the principles of structure-property relationships. The electronic environment of each atom in a molecule dictates its interaction with electromagnetic radiation and its behavior in a mass spectrometer. By analyzing the spectroscopic data of closely related compounds, we can infer the spectral signature of our target molecule. This comparative analysis is a cornerstone of expert analytical chemistry, transforming a lack of direct data from a hindrance into an opportunity for deeper scientific reasoning.

Molecular Structure and Predicted Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting any spectroscopic data. The IUPAC name, this compound, defines the substitution pattern on the benzene ring.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will predict the ¹H and ¹³C NMR spectra based on the electronic effects of the hydroxyl, carboxyl, and methyl substituents.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzoic acids as it can solubilize the compound and allows for the observation of exchangeable protons (hydroxyl and carboxylic acid).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the two acidic protons (hydroxyl and carboxyl).

| Predicted Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Carboxylic Acid (-COOH) | > 12 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. In DMSO, this peak is readily observable. For comparison, the -COOH proton in 4-methylbenzoic acid appears at 12.80 ppm in DMSO.[2] |

| Phenolic Hydroxyl (-OH) | 9 - 10 | Broad Singlet | 1H | The phenolic proton's chemical shift is concentration and solvent-dependent. Its position is influenced by the electron-donating methyl groups and the electron-withdrawing carboxyl group. For 3-hydroxy-2-methylbenzoic acid in DMSO, this proton is observed around 9.6 ppm.[3] |

| Aromatic Proton (H-6) | 7.0 - 7.5 | Singlet (or narrow doublet) | 1H | This proton is ortho to the electron-withdrawing -COOH group, which would shift it downfield. However, it is also ortho to an electron-donating -CH₃ group, which would shift it upfield. The net effect is likely a chemical shift in the mid-aromatic range. |

| Aromatic Proton (H-4) | 6.8 - 7.2 | Singlet (or narrow doublet) | 1H | This proton is situated between the -OH and -CH₃ groups, both of which are electron-donating, leading to an upfield shift compared to benzene (7.36 ppm). In 3-hydroxy-2-methylbenzoic acid, the aromatic protons appear between 6.98 and 7.21 ppm.[3] |

| Methyl Protons (-CH₃ at C-5) | ~2.3 | Singlet | 3H | This methyl group is para to the -COOH group and meta to the -OH group. Its chemical shift will be similar to that of other methyl groups on a benzoic acid ring. |

| Methyl Protons (-CH₃ at C-2) | ~2.2 | Singlet | 3H | This methyl group is ortho to the -COOH group. Steric hindrance may slightly influence its electronic environment compared to the C-5 methyl. In 3,5-dimethylbenzoic acid, the methyl protons appear at 2.37 ppm.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all nine unique carbon atoms in the molecule.

| Predicted Signal | Approx. Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Carboxylic Carbon (-C OOH) | 168 - 173 | The carboxyl carbon is highly deshielded. In various substituted benzoic acids, this peak consistently appears in this range. For example, in 3,4,5-trimethoxybenzoic acid, it is at 167.40 ppm.[2] |

| Phenolic Carbon (C-3) | 155 - 160 | The carbon atom directly attached to the hydroxyl group is significantly deshielded due to the electronegativity of oxygen. |

| Substituted Aromatic (C-1) | 128 - 135 | The carbon bearing the carboxylic acid group. Its shift is influenced by the substituent. |

| Substituted Aromatic (C-2) | 135 - 140 | The carbon attached to the methyl group and adjacent to the carboxyl group. |

| Substituted Aromatic (C-5) | 138 - 142 | The carbon attached to the other methyl group. Its chemical shift will be influenced by its position relative to the other functional groups. |

| Unsubstituted Aromatic (C-4) | 115 - 125 | This carbon is shielded by the ortho -OH and para -CH₃ groups. |

| Unsubstituted Aromatic (C-6) | 120 - 130 | This carbon is ortho to the -COOH group, leading to a downfield shift. |

| Methyl Carbon (-C H₃ at C-5) | 20 - 22 | Typical chemical shift for an aromatic methyl carbon. |

| Methyl Carbon (-C H₃ at C-2) | 18 - 20 | The ortho-relationship to the bulky carboxyl group may cause a slight upfield shift compared to the other methyl group due to steric (gamma-gauche) effects. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrational modes of its hydroxyl, carboxyl, and aromatic moieties.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond or germanium). Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

-

Background Scan: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional group vibrations.

Predicted IR Spectrum

The key to interpreting the IR spectrum is to recognize the overlapping and distinct regions of absorption for the two different -OH groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Description and Rationale |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | This is a hallmark of a hydrogen-bonded carboxylic acid dimer. The broadness is due to the extensive hydrogen bonding network. This feature is seen in virtually all solid-state benzoic acid spectra.[5] |

| 3500 - 3200 | O-H stretch (Phenolic) | Broad, Medium | This absorption from the phenolic -OH will likely be superimposed on the broad carboxylic acid O-H stretch. Its presence can broaden the overall envelope of the hydroxyl stretching region. For p-hydroxybenzoic acid, a hydroxyl stretch is seen at 3465 cm⁻¹.[6] |

| ~1700 - 1670 | C=O stretch (Carboxylic Acid) | Very Strong, Sharp | The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum. Its exact position is sensitive to conjugation and hydrogen bonding. For 2,5-dimethylbenzoic acid, this peak is observed, confirming the expected range.[7] |

| ~1610, ~1580, ~1450 | C=C stretch (Aromatic Ring) | Medium to Strong | Aromatic rings typically show a series of sharp absorptions in this fingerprint region. |

| ~1300 - 1200 | C-O stretch / O-H bend | Strong | A strong band in this region is characteristic of carboxylic acids and phenols, arising from coupled C-O stretching and O-H bending vibrations. |

| ~3000 | C-H stretch (Aromatic) | Medium | Absorption just above 3000 cm⁻¹ is typical for C-H bonds on an sp²-hybridized carbon. |

| ~2950 | C-H stretch (Aliphatic) | Medium | Absorption just below 3000 cm⁻¹ is from the C-H bonds of the two methyl groups. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: ESI-MS Data Acquisition

Electron Ionization (EI) is a classic technique, but Electrospray Ionization (ESI) is often used for polar molecules like carboxylic acids, typically providing a strong signal for the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap instrument.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire data in negative ion mode. Carboxylic acids and phenols are readily deprotonated to form [M-H]⁻ ions.

-

MS¹ Scan: Perform a full scan (e.g., m/z 50-500) to identify the deprotonated molecular ion. The molecular formula of this compound is C₉H₁₀O₃, with a monoisotopic mass of 166.06 g/mol .[1] The [M-H]⁻ ion should be observed at m/z 165.05.

-

MS² (Tandem MS) Scan: Select the [M-H]⁻ ion (m/z 165.05) for collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

Predicted Mass Spectrum and Fragmentation

In negative ion ESI-MS, the primary ion observed will be the deprotonated molecule. Tandem MS (MS/MS) of this ion will reveal characteristic fragmentation pathways.

-

Parent Ion: [M-H]⁻ at m/z 165.05

-

Key Fragmentation Pathways:

-

Loss of CO₂ (Decarboxylation): The most common fragmentation for deprotonated benzoic acids is the loss of carbon dioxide (44 Da). This would result in a fragment ion at m/z 121.06 . This is a highly characteristic fragmentation.[8]

-

Loss of H₂O: Loss of water (18 Da) from the parent ion is also possible, leading to a fragment at m/z 147.04 .

-

Loss of a Methyl Radical (CH₃•): While less common in negative ion mode, loss of a methyl radical (15 Da) could occur, yielding a fragment at m/z 150.03 .

-

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion: A Framework for Confident Characterization

While a complete, published spectroscopic dataset for this compound remains elusive, a confident and scientifically rigorous characterization is entirely achievable. By applying fundamental principles of NMR, IR, and Mass Spectrometry, and by drawing logical comparisons with structurally related molecules, we have constructed a detailed predictive framework. This guide provides the expected chemical shifts, vibrational frequencies, and fragmentation patterns that serve as a reliable roadmap for any scientist working with this compound. The true power of spectroscopy lies not just in matching data to a library, but in the ability to predict, interpret, and understand the results from first principles. This expert-driven, analytical approach ensures trustworthiness and scientific integrity in the absence of standard reference data.

References

-

PubChem. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892. [Link]

-

NIST. Benzoic acid, 2,5-dimethyl-. In: NIST Chemistry WebBook, SRD 69. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). [Link]

-

SpectraBase. 3-Hydroxy-4,5-dimethoxybenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed Central. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. [Link]

-

MassBank. 2,5-Dihydroxybenzoic acid. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]

-

Rianne C. Lord, et al. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. 3-Hydroxy-2-methylbenzoic acid(603-80-5) 1H NMR spectrum [chemicalbook.com]

- 4. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR spectrum [chemicalbook.com]

- 5. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. vuir.vu.edu.au [vuir.vu.edu.au]

An In-Depth Technical Guide to 3-Hydroxy-2,5-dimethylbenzoic Acid: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 3-Hydroxy-2,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. While the specific historical details of its initial discovery are not prominently documented in scientific literature, this document consolidates available information regarding its synthesis, chemical properties, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

This compound, identified by the CAS Number 27023-06-9, is a derivative of benzoic acid with hydroxyl and two methyl functional groups attached to the aromatic ring.[1][2] These substitutions significantly influence its chemical reactivity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | Pink to orange solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Synonyms | 2,5-DIMETHYL-3-HYDROXY BENZOIC ACID, Benzoic acid, 3-hydroxy-2,5-dimethyl- | [1] |

The presence of the carboxylic acid group imparts acidic properties, while the hydroxyl and methyl groups modulate its solubility, reactivity in electrophilic aromatic substitution, and potential for hydrogen bonding.

Synthesis of this compound

While a definitive "first" synthesis is not readily found in historical records, a plausible and documented synthetic route proceeds from 2,5-dimethylbenzoic acid. This pathway highlights a key transformation in aromatic chemistry.

A potential synthesis for this compound involves the hydroxylation of 2,5-dimethylbenzoic acid. Although specific reagents and conditions for this exact transformation are not detailed in the provided search results, a general approach can be outlined based on established organic chemistry principles.

Experimental Protocol: A Proposed Synthesis

Objective: To synthesize this compound from 2,5-Dimethylbenzoic acid.

Reaction Principle: This proposed synthesis involves the nitration of 2,5-dimethylbenzoic acid, followed by reduction of the nitro group to an amino group, and subsequent diazotization and hydrolysis to introduce the hydroxyl group.

Step-by-Step Methodology:

-

Nitration of 2,5-Dimethylbenzoic Acid:

-

In a flask equipped with a stirrer and cooled in an ice bath, dissolve 2,5-dimethylbenzoic acid in concentrated sulfuric acid.

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining a low temperature to control the reaction.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by Thin Layer Chromatography).

-

Pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-nitro-2,5-dimethylbenzoic acid.

-

-

Reduction of the Nitro Group:

-

Suspend the 3-nitro-2,5-dimethylbenzoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture as necessary to drive the reduction to completion.

-

Upon completion, neutralize the reaction mixture and extract the amino-substituted product, 3-amino-2,5-dimethylbenzoic acid.

-

-

Diazotization and Hydrolysis:

-

Dissolve the 3-amino-2,5-dimethylbenzoic acid in an acidic aqueous solution (e.g., dilute sulfuric acid) and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.

-

Gently heat the solution containing the diazonium salt. The diazonium group is a good leaving group and will be displaced by water, leading to the formation of this compound.

-

Cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent.

-

Context within Hydroxybenzoic Acids and Potential Applications

Hydroxybenzoic acids and their derivatives are a broad class of compounds with significant biological activities and commercial applications. They are found in various natural sources and are known for their antimicrobial, anti-inflammatory, and antioxidant properties.

While specific applications for this compound are not extensively detailed in the literature, its structural similarity to other biologically active hydroxybenzoic acids suggests potential utility in several areas:

-

Pharmaceutical Intermediates: Substituted benzoic acids are common building blocks in the synthesis of pharmaceuticals. The functional groups of this compound offer multiple reaction sites for creating more complex molecules.

-

Agrochemicals: Related compounds, such as 3,5-dimethylbenzoic acid, are used as intermediates in the production of insecticides.[3] This suggests that this compound could be explored for similar applications in the development of new crop protection agents.

-

Materials Science: Phenolic compounds are used in the production of polymers and as ultraviolet absorbers and antioxidants in plastics.[4] The structure of this compound makes it a candidate for investigation in these areas.

Conclusion

This compound is a specialty chemical with potential for further exploration in various scientific and industrial fields. While its history is not as clearly defined as some of its isomers, its synthesis is achievable through established organic chemistry methodologies. The insights provided in this guide, from its fundamental properties to a plausible synthetic pathway and potential applications, offer a solid foundation for researchers and developers interested in this compound. Further investigation into its biological activities and material properties is warranted to fully elucidate its potential.

References

- Process for production of hydroxybenzoic acids - Google Patents. (n.d.).

Sources

A Technical Guide to Investigating the Potential Biological Activity of 3-Hydroxy-2,5-dimethylbenzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of 3-Hydroxy-2,5-dimethylbenzoic acid. While direct research on this specific molecule is limited, its structural similarity to other well-studied hydroxybenzoic acids suggests a strong potential for significant antioxidant, anti-inflammatory, and antimicrobial properties. This document synthesizes current knowledge on related phenolic compounds to propose a logical, evidence-based approach for the systematic evaluation of this compound as a potential therapeutic agent. We present detailed experimental protocols, discuss the causality behind methodological choices, and provide visualizations of key pathways and workflows to guide future research in this promising area.

Introduction: The Therapeutic Potential of Hydroxybenzoic Acids

Hydroxybenzoic acids and their derivatives are a class of phenolic compounds widely distributed in nature, particularly in plants.[1] They form a core component of the human diet and have garnered significant interest in the scientific community for their diverse biological activities.[1] This family of molecules is known to exhibit a range of therapeutic effects, including antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties.[1][2] The biological efficacy of these compounds is intrinsically linked to their chemical structure, particularly the substitution pattern of hydroxyl and other functional groups on the benzoic acid backbone.

The subject of this guide, this compound, is a less-explored member of this family. Its structure, featuring a hydroxyl group and two methyl groups on the benzene ring, presents an intriguing subject for investigation into its potential biological activities. The presence of the phenolic hydroxyl group is a strong indicator of potential antioxidant activity through free radical scavenging, a mechanism well-established for similar compounds.[1] Furthermore, the methylation of the benzene ring can influence the compound's lipophilicity and interaction with biological targets, potentially modulating its activity and specificity.

This guide will provide a structured approach to systematically investigate the biological potential of this compound, with a focus on its likely antioxidant, anti-inflammatory, and antimicrobial properties.

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive literature on structurally related hydroxybenzoic acids, we can postulate several key biological activities for this compound.

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] The methyl groups at positions 2 and 5 may enhance this activity by increasing the electron-donating nature of the benzene ring, further stabilizing the resulting phenoxyl radical.

-

Proposed Mechanism of Action: Direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory effects.[1][3] This can occur through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. For instance, some hydroxybenzoic acids have been shown to suppress the NLRP3 inflammasome, a key component of the innate immune response.[1]

-

Proposed Mechanism of Action: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and modulation of inflammatory signaling cascades such as NF-κB and MAPK pathways.[4]

Antimicrobial Activity

The antimicrobial properties of phenolic acids are well-documented.[3][5] Their mechanism of action is often multifactorial, involving disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. The lipophilicity conferred by the methyl groups may enhance the compound's ability to penetrate microbial cell walls.

-

Proposed Mechanism of Action: Disruption of microbial cell membrane integrity and function.

Experimental Workflows for Validation

A systematic in vitro evaluation is the foundational step in characterizing the biological activity of this compound. The following workflows are proposed.

Workflow for Assessing Antioxidant Activity

The antioxidant capacity should be evaluated using a panel of assays that measure different aspects of antioxidant action.

Caption: Workflow for comprehensive in vitro antioxidant activity assessment.

Workflow for Investigating Anti-inflammatory Potential

A multi-pronged approach is recommended to elucidate the anti-inflammatory properties of the compound.

Caption: Staged workflow for in vitro anti-inflammatory activity evaluation.

Workflow for Determining Antimicrobial Efficacy

Standard microbiological assays will determine the spectrum and potency of the antimicrobial activity.

Caption: Workflow for assessing antimicrobial activity.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the proposed in vitro assays.

Antioxidant Activity Assays

-

Principle: The antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Create a series of dilutions of the test compound.

-

In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add 10 µL of the diluted test compound to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubate at 37°C for 10 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve should be prepared using FeSO₄·7H₂O.

-

Results are expressed as µmol Fe(II) equivalents per gram of compound.

-

Anti-inflammatory Activity Assays

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

-

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of BSA (1% w/v), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

A control group is prepared without the test compound.

-

Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

-

After cooling, measure the turbidity at 660 nm.

-

Diclofenac sodium can be used as a standard drug.

-

Calculate the percentage of inhibition.

-

-

Principle: The stabilization of the lysosomal membrane is important in limiting the inflammatory response. This assay uses HRBCs as a model for the lysosomal membrane, and the ability of the compound to prevent heat-induced hemolysis is measured.

-

Procedure:

-

Prepare a 10% v/v suspension of HRBCs in isosaline.

-

Mix 1 mL of the test compound at various concentrations with 1 mL of the HRBC suspension.

-

Incubate at 56°C for 30 minutes.

-

Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

A control is run with a solvent instead of the test compound.

-

Calculate the percentage of membrane stabilization.

-

Antimicrobial Activity Assays

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

-

Procedure:

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Potential Antioxidant Activity

| Assay | Endpoint | Expected Outcome for an Active Compound | Positive Control |

| DPPH Scavenging | IC50 (µg/mL) | Low IC50 value | Ascorbic Acid, Trolox |

| FRAP | µmol Fe(II) eq/g | High value | Ascorbic Acid |

| ABTS Scavenging | IC50 (µg/mL) | Low IC50 value | Trolox |

| CUPRAC | µmol Trolox eq/g | High value | Trolox |

Table 2: Summary of Potential Anti-inflammatory Activity

| Assay | Endpoint | Expected Outcome for an Active Compound | Positive Control |

| Albumin Denaturation | % Inhibition | High percentage of inhibition | Diclofenac Sodium |

| HRBC Membrane Stabilization | % Protection | High percentage of protection | Indomethacin |

| COX/LOX Inhibition | IC50 (µM) | Low IC50 value | Celecoxib (COX-2), Zileuton (LOX) |

| Nitric Oxide Inhibition | IC50 (µM) | Low IC50 value | L-NAME |

Table 3: Summary of Potential Antimicrobial Activity

| Microorganism | Assay | Endpoint | Expected Outcome for an Active Compound | Positive Control |

| Staphylococcus aureus | MIC | µg/mL | Low MIC value | Vancomycin |

| Escherichia coli | MIC | µg/mL | Low MIC value | Ciprofloxacin |

| Pseudomonas aeruginosa | MIC | µg/mL | Low MIC value | Gentamicin |

| Candida albicans | MIC | µg/mL | Low MIC value | Fluconazole |

Conclusion and Future Directions

This guide outlines a comprehensive and logical strategy for the initial investigation of the biological activities of this compound. The proposed workflows and protocols are based on well-established methodologies and the known properties of structurally related phenolic compounds. Positive results from these in vitro studies would provide a strong rationale for advancing this molecule to more complex cell-based and in vivo models to further elucidate its mechanisms of action and therapeutic potential. The exploration of this and other understudied hydroxybenzoic acid derivatives holds significant promise for the discovery of novel therapeutic leads.

References

A comprehensive list of references will be compiled upon the completion of the experimental work outlined in this guide. The provided in-text citations serve as a starting point for a thorough literature review.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-Hydroxy-2,5-dimethylbenzoic Acid: A Technical Guide for the Research Scientist

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3-Hydroxy-2,5-dimethylbenzoic acid (CAS No. 27023-06-9), a versatile chemical intermediate with significant potential in pharmaceutical synthesis and materials science. While not as extensively documented as some isomeric congeners, its unique substitution pattern—featuring a sterically hindered carboxylic acid, a nucleophilic hydroxyl group, and an activated aromatic ring—presents a compelling scaffold for the development of novel molecules. This document consolidates available data and provides expert insights into its synthesis, chemical properties, reactivity, and prospective applications, serving as a vital resource for researchers, chemists, and professionals in drug development.

Introduction and Molecular Overview

This compound is a substituted aromatic carboxylic acid. The spatial arrangement of its functional groups dictates its chemical behavior and potential utility. The ortho-methyl group to the carboxylic acid introduces steric hindrance that can influence esterification and amidation reactions. The hydroxyl group at the meta-position, activated by the two methyl groups, is a key site for derivatization and influences the electronic properties of the aromatic ring, making it susceptible to further electrophilic substitution.

This guide will elucidate the pathways for the synthesis of this valuable intermediate, detail its known properties, explore its chemical reactivity, and discuss its potential as a building block in medicinal chemistry and other advanced applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While comprehensive, peer-reviewed spectroscopic data is not widely published, data from commercial suppliers provides a baseline for characterization.

| Property | Value | Source |

| CAS Number | 27023-06-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 166.17 g/mol | [1][2][3][4] |

| Appearance | Pink to orange solid | [3] |

| Storage | Sealed in dry, 2-8°C | [1][3] |

| Synonyms | 2,5-Dimethyl-3-hydroxybenzoic acid | [2][4] |

Synthesis Strategies and Methodologies

Proposed Route 1: Direct Electrophilic Hydroxylation

The most direct approach is the hydroxylation of 2,5-dimethylbenzoic acid. The existing methyl and carboxylic acid groups are ortho, para-directing. The 3-position is sterically accessible and electronically activated by both the C2-methyl and C5-methyl groups, making it a plausible target for electrophilic substitution.

Causality Behind Experimental Choices: This method is conceptually simple but can be challenging in practice. Direct hydroxylation of activated aromatic rings can suffer from low yields and lack of regioselectivity, often leading to a mixture of isomers and over-oxidation products. The key is to use a hydroxylating agent that is sufficiently electrophilic to react but controllable enough to prevent side reactions. Radiolysis studies on methoxy- and hydroxy-benzoic acids have shown that OH radicals preferentially add to the activated positions of the aromatic ring, which supports the feasibility of targeting the 3-position.[5]

Hypothetical Experimental Protocol:

-

Dissolution: Dissolve 2,5-dimethylbenzoic acid in a suitable solvent. A strong acid like sulfuric acid or a fluorinated solvent could be appropriate, depending on the hydroxylating agent.

-

Hydroxylation: Cool the solution (typically 0-10°C) and add the hydroxylating agent dropwise. Potential agents include:

-

Fenton's Reagent (H₂O₂/Fe²⁺): Generates hydroxyl radicals in situ. This method can be aggressive and may lead to multiple products.

-

Peroxy acids (e.g., peracetic acid, m-CPBA) with a strong acid catalyst: A common method for electrophilic hydroxylation.

-

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), the reaction is carefully quenched with a reducing agent (e.g., sodium sulfite solution) and then with water.

-

Extraction: The product is extracted into an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to isolate the desired 3-hydroxy isomer.

Sources

An In-depth Technical Guide to the Theoretical Properties of 3-Hydroxy-2,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Hydroxy-2,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid, presents a molecule of interest for various scientific disciplines, including medicinal chemistry and material science. Its specific substitution pattern—a hydroxyl group and two methyl groups on the benzoic acid backbone—imparts a unique combination of electronic and steric properties that influence its chemical behavior and potential biological activity. This technical guide provides a comprehensive overview of the theoretical properties of this compound (CAS No: 27023-06-9), offering foundational knowledge for researchers and professionals in drug development and related fields. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from related compounds, and outlines theoretical approaches to understanding its physicochemical profile.

Molecular Structure and Identification

This compound is characterized by a benzene ring substituted with a carboxyl group at position 1, a hydroxyl group at position 3, and methyl groups at positions 2 and 5.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 27023-06-9[1]

-

Molecular Formula: C₉H₁₀O₃[2]

-

Molecular Weight: 166.17 g/mol [2]

-

Synonyms: 2,5-Dimethyl-3-hydroxybenzoic acid[2]

The strategic placement of the substituents is expected to influence the molecule's acidity, lipophilicity, and reactivity. The ortho-methyl group to the carboxylic acid can induce steric hindrance, potentially affecting its chemical reactions and biological interactions. The hydroxyl and second methyl group further modulate the electronic landscape of the aromatic ring.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties: A Theoretical Perspective

Acidity (pKa)

The acidity of the carboxylic acid group (pKa₁) and the phenolic hydroxyl group (pKa₂) are critical determinants of the molecule's ionization state at physiological pH.

-

Carboxylic Acid (pKa₁): The pKa of benzoic acid is approximately 4.2. The presence of two electron-donating methyl groups would be expected to increase the pKa (decrease acidity) by destabilizing the carboxylate anion. Conversely, the electron-withdrawing hydroxyl group would decrease the pKa (increase acidity). The ortho-methyl group may also introduce a steric effect, forcing the carboxyl group out of the plane of the benzene ring and slightly increasing acidity. Computational models are often employed to predict pKa values with reasonable accuracy. For instance, various DFT (Density Functional Theory) models can predict pKa values with a mean absolute error of less than 0.5 pKa units.[3][4]

-

Phenolic Hydroxyl (pKa₂): The pKa of phenol is approximately 10. The electron-donating methyl groups will increase this pKa, while the electron-withdrawing carboxyl group will decrease it.

Estimated pKa Values: Based on these competing effects and data from related compounds, the pKa of the carboxylic acid is likely to be in the range of 3.5 - 4.5 , and the pKa of the phenolic hydroxyl group is estimated to be in the range of 9.5 - 10.5 .

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a nonpolar solvent (like octanol) and a polar solvent (water). It is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Prediction: Numerous computational methods exist for the prediction of logP, ranging from fragment-based approaches to property-based calculations. Given the presence of a hydroxyl group and a carboxylic acid, the logP will be significantly influenced by pH. The unionized form will be more lipophilic. The addition of two methyl groups will increase the lipophilicity compared to 3-hydroxybenzoic acid.

Estimated logP Value: The calculated logP for the neutral form of this compound is predicted to be in the range of 2.0 - 2.5 . This suggests moderate lipophilicity.

Water Solubility

The aqueous solubility of this compound is dependent on its crystalline structure and its ability to form hydrogen bonds with water. The presence of both a carboxyl and a hydroxyl group suggests it will have some degree of water solubility, which will be enhanced at pH values where the molecule is ionized.

Qualitative Estimation: The molecule is expected to be sparingly soluble in water and more soluble in organic solvents such as alcohols, ethers, and acetone.

Summary of Predicted Physicochemical Properties:

| Property | Predicted Value/Range | Notes |

| pKa (Carboxylic Acid) | 3.5 - 4.5 | Influenced by electronic and steric effects of substituents. |

| pKa (Phenolic Hydroxyl) | 9.5 - 10.5 | Influenced by electronic effects of substituents. |

| logP (Octanol-Water) | 2.0 - 2.5 | For the neutral species; indicates moderate lipophilicity. |

| Water Solubility | Sparingly soluble | Expected to increase with pH due to ionization. |

Spectroscopic Profile (Theoretical)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxyl groups.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm).

-

Methyl Protons: Two singlets for the two non-equivalent methyl groups (δ 2.0-2.5 ppm).

-

Acidic Protons: The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (δ > 10 ppm), while the phenolic proton will also be a broad singlet, typically in the range of δ 5-9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield (δ ~170-180 ppm).

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the region of δ 110-160 ppm. The carbons attached to the oxygen atoms will be the most downfield in this region.

-

Methyl Carbons: Two signals for the methyl carbons will be observed in the upfield region (δ ~15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band from the carboxylic acid O-H will be present around 2500-3300 cm⁻¹. The phenolic O-H stretch will appear as a sharper band around 3200-3600 cm⁻¹.

-

C=O Stretch: A strong absorption from the carboxylic acid carbonyl group will be observed around 1680-1710 cm⁻¹.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: C-O stretching bands for the carboxylic acid and phenol will be in the 1210-1320 cm⁻¹ and 1000-1260 cm⁻¹ regions, respectively.

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z = 166.06

-

Fragmentation: Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and potentially a methyl radical (M-15).

Synthesis and Reactivity

Plausible Synthetic Pathway: Kolbe-Schmitt Reaction

A logical and industrially relevant method for the synthesis of this compound is the Kolbe-Schmitt reaction . This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat.

Workflow Diagram:

Caption: Plausible synthesis of this compound.

Experimental Protocol (General):

-

Phenoxide Formation: 2,5-Dimethylphenol is treated with a strong base, such as sodium hydroxide, to form the sodium phenoxide salt. This step is typically carried out by heating the mixture to dehydrate it.[5]

-

Carboxylation: The dried sodium 2,5-dimethylphenoxide is then subjected to a stream of dry carbon dioxide under high pressure (e.g., 100 atm) and elevated temperature (e.g., 125-150 °C).[6] The carboxylation is expected to occur predominantly at the position ortho to the hydroxyl group that is not sterically hindered by a methyl group.

-

Work-up: The resulting sodium salt of this compound is dissolved in water, and the solution is acidified (e.g., with sulfuric or hydrochloric acid) to precipitate the free acid.[5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Expected Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the aromatic ring.

-

Carboxylic Acid Reactions: It will undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Phenolic Hydroxyl Reactions: The phenolic hydroxyl group can be alkylated or acylated.

-

Electrophilic Aromatic Substitution: The aromatic ring is activated by the hydroxyl and methyl groups, making it susceptible to further electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The directing effects of the existing substituents will determine the position of the incoming electrophile.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for this compound, its structural similarity to other hydroxybenzoic acids suggests potential areas for investigation.

-

Antioxidant and Anti-inflammatory Properties: Many phenolic compounds exhibit antioxidant and anti-inflammatory activities. The hydroxyl group on the aromatic ring can act as a radical scavenger.

-

Antimicrobial Activity: Hydroxybenzoic acids and their esters are known for their antimicrobial properties and are used as preservatives.

-

Metabolic Modulation: Some hydroxybenzoic acid derivatives have been shown to influence metabolic pathways. For example, 2,5-dihydroxybenzoic acid has been studied for its effects on metabolic dysfunction-associated steatotic liver disease.[7]

Further screening and in-vitro/in-vivo studies are required to elucidate the specific biological profile of this compound.

Safety and Toxicology

No specific toxicity data for this compound is available. However, based on the safety profiles of its isomers, such as 4-hydroxy-3,5-dimethylbenzoic acid, it is prudent to handle this compound with care.[8]

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Recommended Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust.

Conclusion and Future Directions

This compound is a molecule with a defined structure and predictable, yet largely unconfirmed, theoretical properties. This guide provides a foundational understanding of its physicochemical characteristics, plausible synthetic routes, and potential areas of biological relevance based on established chemical principles and data from related compounds. The lack of extensive experimental data highlights a clear opportunity for further research. Future work should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis and full spectroscopic characterization (NMR, IR, MS) are crucial to confirm its structure and purity.

-

Experimental Determination of Physicochemical Properties: Experimental measurement of pKa, logP, and solubility will provide valuable data for computational model validation and for predicting its behavior in biological systems.

-

Biological Screening: A comprehensive screening of its biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, could uncover novel therapeutic potential.

This in-depth theoretical guide serves as a starting point for researchers and drug development professionals to explore the scientific potential of this compound.

References

- Process for production of hydroxybenzoic acids. EP1559705A1. Google Patents; 2005.

-

2,5-Dimethylbenzoic acid. PubChem; Available from: [Link]

- Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. US5910605A. Google Patents; 1999.

-

Grillo, A., et al. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences. 2024;25(6):3206. Available from: [Link]

-

Carboxylation of Phenols with CO2 at Atmospheric Pressure. Chemistry – A European Journal. 2016;22(20):6798-6802. Available from: [Link]

-

Fujiki, R., et al. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules. 2021;26(24):7558. Available from: [Link]

-

Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. Tetrahedron Letters. 2014;55(30):4144-4147. Available from: [Link]

-

2, 3, and 4 hydroxybenzoic acid syntheses. YouTube; 2021. Available from: [Link]

-

How to Predict pKa. Rowan Scientific; 2025. Available from: [Link]

-

Carboxylic-supported copper complexes as catalyst for the green oxidative coupling of 2,6-dimethylphenol: Synthesis, characterization and structure. Comptes Rendus Chimie. 2017;20(6):629-637. Available from: [Link]

-

LogP and logD calculations. ChemAxon; Available from: [Link]

-

Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules. 2021;26(17):5333. Available from: [Link]

-

A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. 2015;4(5). Available from: [Link]

-

Computer Prediction of p K a Values in Small Molecules and Proteins. ResearchGate; 2022. Available from: [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs; Available from: [Link]

-

Calculated logP values for investigated compounds.. ResearchGate; Available from: [Link]

-

First Phenol Carboxylation with CO2 on Carbon Nanostructured C@Fe-Al2O3 Hybrids in Aqueous Media under Mild Conditions. Nanomaterials. 2021;11(4):949. Available from: [Link]

-

Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PLoS One. 2018;13(11):e0206240. Available from: [Link]

-

3-Hydroxybenzoic acid. Human Metabolome Database; Available from: [Link]

-

2,5-dihydroxybenzoic acid, 490-79-9. The Good Scents Company; Available from: [Link]

- Production method for 3, 5-dimethylbenzoic acid. CN105085228A. Google Patents; 2015.

-

2,5-Dihydroxybenzoic Acid Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Targeting the CCL2-CCR2 Axis to Reduce Lipid Accumulation. International Journal of Molecular Sciences. 2023;24(22):16443. Available from: [Link]

-

4-Hydroxy-3,5-dimethylbenzoic acid. PubChem; Available from: [Link]

Sources

- 1. 27023-06-9|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. art.torvergata.it [art.torvergata.it]

- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1559705A1 - Process for production of hydroxybenzoic acids - Google Patents [patents.google.com]

- 6. First Phenol Carboxylation with CO2 on Carbon Nanostructured C@Fe-Al2O3 Hybrids in Aqueous Media under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 8. 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Hydroxy-2,5-dimethylbenzoic Acid: A Detailed Guide for Researchers

Introduction

3-Hydroxy-2,5-dimethylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its substituted benzoic acid scaffold is found in a variety of pharmacologically active molecules and functional materials. This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

While the topic specifies mesitylene as the starting material, a direct and efficient synthesis of the target molecule from mesitylene (1,3,5-trimethylbenzene) is synthetically challenging due to the substitution pattern. A more practical and regioselective synthesis commences from p-xylene (1,4-dimethylbenzene). This guide will therefore focus on a well-established five-step synthesis starting from p-xylene, with a discussion on the potential, albeit more complex, pathways from mesitylene.

The presented synthetic route is a logical sequence of fundamental organic reactions, providing a robust and reproducible method for obtaining the target compound. Each step is detailed with a protocol, the underlying chemical principles, and safety considerations.

Overall Synthetic Scheme

The synthesis of this compound from p-xylene is accomplished in five steps, as illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of p-Xylene

The first step involves the introduction of an acetyl group onto the p-xylene ring via a Friedel-Crafts acylation reaction. This reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetyl chloride, activated by the Lewis acid catalyst aluminum chloride (AlCl₃), acts as the electrophile.

Caption: Reaction scheme for the Friedel-Crafts acylation of p-xylene.

Protocol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃). Suspend the AlCl₃ in a suitable inert solvent such as dichloromethane (DCM) or carbon disulfide.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Reactants: Add p-xylene to the dropping funnel. To a separate dropping funnel, add acetyl chloride.

-

Reaction: Slowly and dropwise, add the acetyl chloride to the stirred suspension of AlCl₃. Following this, add the p-xylene dropwise, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Xylene | 106.17 | 10.6 g (12.3 mL) | 0.1 |

| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 0.11 |

| Aluminum Chloride | 133.34 | 14.7 g | 0.11 |

| Dichloromethane | - | 100 mL | - |

| Expected Yield | 148.20 | ~12.6 g (85%) | - |

Step 2: Haloform Reaction

The acetyl group of 2,5-dimethylacetophenone is oxidized to a carboxylic acid using the haloform reaction. This reaction is specific for methyl ketones and proceeds via the formation of a trihalomethyl intermediate, which is then cleaved by a base.